Kaliumphenyltrifluoroborat

Übersicht

Beschreibung

Potassium phenyltrifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. It is a white crystalline solid that is stable and non-hygroscopic. This compound is known for its unique reactivity patterns, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Potassium phenyltrifluoroborate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Potassium phenyltrifluoroborate is an organoboron compound . It is primarily targeted towards organic synthesis processes, where it is often used as a ligand for organometallic catalysts . The role of these catalysts is to accelerate various organic reactions, making potassium phenyltrifluoroborate a crucial component in many synthetic procedures .

Mode of Action

Potassium phenyltrifluoroborate interacts with its targets by promoting a variety of organic reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This unique reactivity pattern allows it to be used stoichiometrically or in slight excess relative to their coupling partners .

Biochemical Pathways

Potassium phenyltrifluoroborate is involved in several biochemical pathways, including cross-coupling reactions, oxidation reactions, and reduction reactions . It can also be used in cationic polymerization catalysts, catalyst ligand modifiers, and components of organic luminescent materials .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its distribution and excretion if it were to be used in a biological context.

Result of Action

The result of potassium phenyltrifluoroborate’s action is the facilitation of various organic reactions. It enables the formation of carbon-carbon and carbon-heteroatom bonds , contributing to the synthesis of a wide range of organic compounds.

Action Environment

Potassium phenyltrifluoroborate is stable in air but should avoid contact with water and moisture . It is a strong acidic compound that can react with bases to form corresponding salts . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances.

Biochemische Analyse

Biochemical Properties

Potassium phenyltrifluoroborate is more nucleophilic than the corresponding arylboronic acids . It undergoes ligand-free Pd-catalyzed cross-coupling reactions with arenediazonium tetrafluoroborates to give good yields of biaryls . This property makes it a valuable reagent in various biochemical reactions.

Molecular Mechanism

Potassium phenyltrifluoroborate’s molecular mechanism is primarily associated with its role in cross-coupling reactions . It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known for its stability and long shelf-life , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium phenyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with potassium hydrogen fluoride in the presence of a suitable solvent. The reaction typically proceeds as follows:

C6H5B(OH)2+KHF2→C6H5BF3K+2H2O

This method is advantageous due to its simplicity and high yield of the desired product .

Industrial Production Methods: In industrial settings, the production of potassium phenyltrifluoroborate often involves large-scale reactions using similar principles. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring the compound’s availability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium phenyltrifluoroborate undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Addition Reactions: It can participate in addition reactions with various electrophiles, including aldehydes and ketones, to form secondary alcohols and saturated ketones.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate and other palladium-based catalysts are commonly used in cross-coupling reactions involving potassium phenyltrifluoroborate.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- Potassium methyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium (trifluoromethyl)trifluoroborate

Comparison: Potassium phenyltrifluoroborate is unique due to its phenyl group, which imparts distinct reactivity patterns compared to other organotrifluoroborates. For example, potassium methyltrifluoroborate is less sterically hindered and may react differently in certain conditions. Potassium vinyltrifluoroborate, on the other hand, has a vinyl group that can participate in different types of reactions, such as polymerization .

Biologische Aktivität

Potassium phenyltrifluoroborate (KPhBF₃) is a boron-containing compound that has gained attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in diverse chemical reactions, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. This article explores the biological activity of potassium phenyltrifluoroborate, highlighting its mechanisms, applications, and relevant research findings.

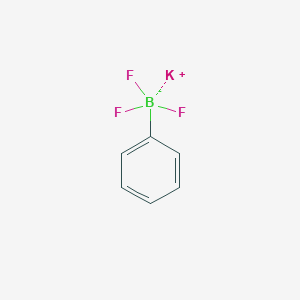

Potassium phenyltrifluoroborate has the molecular formula C₆H₅BF₃K and a molecular weight of 184.01 g/mol. It is characterized by the presence of a trifluoroborate group, which imparts distinct reactivity compared to other boron compounds. The compound is typically used as a nucleophilic coupling partner in various reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

The biological activity of potassium phenyltrifluoroborate is primarily linked to its role in facilitating chemical reactions that lead to the formation of biologically active compounds. It acts as a source of phenyl groups in nucleophilic substitutions and coupling reactions. The trifluoroborate moiety enhances the stability and reactivity of the compound, allowing it to participate effectively in various synthetic pathways.

Key Reactions Involving KPhBF₃:

- Cross-Coupling Reactions : Potassium phenyltrifluoroborate is utilized in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryls. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals.

- Formation of Sulfoximines : Recent studies have shown that KPhBF₃ can be activated by Lewis acids (e.g., TMSOTf) to generate reactive intermediates that participate in the synthesis of sulfoximines, which have potential therapeutic applications .

1. Drug Development

Potassium phenyltrifluoroborate has been investigated for its potential use in drug development due to its ability to facilitate the synthesis of complex organic molecules. The compound's role in forming biaryl structures is particularly valuable in developing pharmaceuticals that target various diseases.

2. Immunomodulatory Effects

Research indicates that potassium phenyltrifluoroborate can influence immune responses through its interactions with biological molecules. Its ability to form stable complexes with proteins may modulate their activity, leading to potential immunomodulatory effects .

Case Study 1: Cross-Coupling Reactions

In a study published by Sigma-Aldrich, potassium phenyltrifluoroborate was successfully coupled with electron-rich aryl halides to produce biaryls in good to excellent yields. This demonstrates its effectiveness as a nucleophilic partner in organic synthesis .

| Reagent | Product | Yield |

|---|---|---|

| Potassium phenyltrifluoroborate + Aryl Halide | Biaryl Compound | 80-90% |

Case Study 2: Synthesis of Sulfoximines

A recent publication highlighted the use of potassium phenyltrifluoroborate in synthesizing sulfoximines via a C-SuFEx reaction. The study found that KPhBF₃ could be activated by TMSOTf, leading to the formation of sulfonimidoyl cations which are important intermediates for further transformations .

Toxicological Considerations

While potassium phenyltrifluoroborate has shown promise in various applications, it is essential to consider its toxicological profile. Preliminary studies suggest low toxicity; however, comprehensive toxicological assessments are necessary to ensure safety for potential pharmaceutical applications .

Eigenschaften

IUPAC Name |

potassium;trifluoro(phenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAFPKUGAUFBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635491 | |

| Record name | Potassium trifluoro(phenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153766-81-5 | |

| Record name | Potassium trifluoro(phenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Potassium phenyltrifluoroborate exhibits several advantageous properties:* Air and moisture stability: Unlike many organometallic reagents, it demonstrates remarkable stability in the presence of air and moisture, simplifying handling and storage. [, , , ] * Good solubility in organic solvents: This property facilitates its use in various reaction media, broadening its synthetic applications. [, , , ]* Transmetalation ability: It readily participates in transmetalation with palladium catalysts, a crucial step in cross-coupling reactions. [, , , ]

A: Potassium phenyltrifluoroborate serves as a convenient source of phenyl nucleophile in Suzuki-Miyaura reactions. It undergoes transmetalation with a palladium catalyst, transferring the phenyl group to the palladium center. This phenyl-palladium species then reacts with an aryl halide to form the desired biaryl product. [, , , ]

A: Yes, research has shown that potassium phenyltrifluoroborate can be effectively utilized in Suzuki-Miyaura coupling reactions conducted in water, offering a greener alternative to traditional organic solvents. [, , , ]

A: Potassium phenyltrifluoroborate offers distinct advantages over other commonly used reagents like phenylboronic acid:* Enhanced stability: It exhibits superior stability towards air and moisture compared to phenylboronic acid. [, , , ] * Improved handling: Its solid nature allows for easier handling and weighing compared to the often-viscous phenylboronic acid. [, , , ]

A: Potassium phenyltrifluoroborate has demonstrated its utility in various reactions, including:* Addition to dinitriles: It participates in palladium-catalyzed addition reactions with dinitriles, yielding diphenyl diones. [, ]* Decarboxylative cross-coupling: It reacts with oxamic acids in the presence of a palladium catalyst to generate benzamides and benzoates. [, ]* Rhodium-catalyzed conjugate addition: It can be employed in asymmetric conjugate addition reactions with enones using rhodium catalysts and chiral ligands. []* Reduction of aldehydes and ketones: It can catalyze the reduction of aldehydes and ketones to alcohols using silanes as reducing agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.